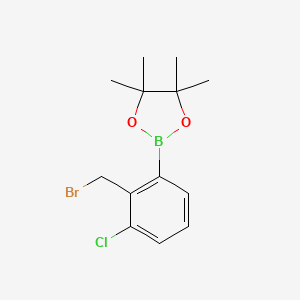

2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester

Description

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, prodrug synthesis, and fluorescent probe design . Its bromomethyl group enables nucleophilic substitutions, while the chloro substituent modulates electronic properties and regioselectivity in coupling reactions .

Propriétés

IUPAC Name |

2-[2-(bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFMETIHUMNDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester typically involves the reaction of 2-(Bromomethyl)-3-chlorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or ethanol.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or sodium periodate are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: New compounds with substituted functional groups.

Oxidation and Reduction: Boronic acids or boranes.

Coupling Reactions: Biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester has a wide range of applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.

Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.

Biological Research: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In coupling reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Boronic Esters

4-(Bromomethyl)-3-fluorophenylboronic Acid, Pinacol Ester (CAS 1150271-74-1)

- Structure : Fluorine replaces chlorine at the meta position.

- Applications : Useful in synthesizing fluorinated biaryl structures for medicinal chemistry.

2-Bromo-6-chloro-3-methylphenylboronic Acid, Pinacol Ester (CAS N/A)

- Structure : Additional methyl group at position 3; bromo and chloro at positions 2 and 5.

- Halogen positions influence regioselectivity in aryl-aryl bond formation .

- Molecular Data : C13H17BBrClO2, MW 331.4 .

3-Bromo-2,5-dichlorophenylboronic Acid, Pinacol Ester (CAS 2121515-15-7)

Table 1: Molecular Properties of Halogenated Analogs

*Estimated based on structural analogs.

Functional Group Variations

3-Chloro-2-methoxy-4-methylphenylboronic Acid, Pinacol Ester (CAS 2121513-15-1)

- Structure : Methoxy (-OCH3) and methyl (-CH3) groups replace bromomethyl and hydrogen.

3-Chloro-2-formyl-4-methylphenylboronic Acid, Pinacol Ester (CAS 2121513-75-3)

Spectroscopic Comparison

Commercial Availability and Pricing

- Target Compound: Available from Combi-Blocks (Catalog No. PN-4307/PN-4229), priced comparably to 2-Bromo-6-chloro-3-methyl analog (~$250–500/g) .

- Fluorinated Analog : Higher cost due to fluorine’s synthetic challenges (est. ~$500–700/g) .

Activité Biologique

2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester is a boronic acid derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structure features a bromomethyl group and a chlorophenyl moiety, which may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₇BBrClO₂

- Molecular Weight : 331.4 g/mol

- Functional Groups : Boronic acid pinacol ester, bromomethyl, chlorophenyl

The presence of the boronic acid functionality allows for cross-coupling reactions, particularly in Suzuki-Miyaura reactions, which are essential for forming biaryl compounds.

Biological Mechanisms

Boronic acids are known to interact with various biological targets due to their ability to form reversible covalent bonds with proteins. The specific mechanisms through which this compound operates include:

- Inhibition of Proteasome Activity : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to apoptosis in cancer cells .

- Modulation of Protein Interactions : The compound's structure suggests potential interactions with enzymes and receptors, which could be explored for therapeutic applications.

Data Table: Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formulas and potential biological activities.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromophenylboronic acid | C₁₂H₁₂BBrO₂ | 0.85 |

| 3-Chlorophenylboronic acid | C₁₂H₁₂BClO₂ | 0.80 |

| 4-Bromobenzeneboronic acid | C₁₂H₁₂BBrO₂ | 0.75 |

| 4-Chloro-2-methylphenylboronic acid | C₁₃H₁₄BClO₂ | 0.70 |

Case Studies and Research Findings

Recent research has highlighted the importance of boronic acids in drug design. For instance:

- Bortezomib as a Case Study : Bortezomib is a well-known proteasome inhibitor containing a boronic acid group that has been successfully used in treating multiple myeloma. Its mechanism involves targeting the proteasome pathway, similar to what might be expected from this compound .

- Novel Applications in Material Science : Boron-containing compounds are being explored for their utility in developing novel materials with specific properties due to their unique chemical reactivity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-3-chlorophenylboronic acid, pinacol ester, and what yields are typically achieved?

- The compound can be synthesized via bromination of pre-functionalized phenylboronic esters or through coupling reactions. For example, bromomethyl boronic acid pinacol ester reacts with dibromoalkenes in the presence of transition-metal catalysts (e.g., Knochel’s procedure), achieving yields up to 81% . Alternative methods include photoinduced decarboxylative borylation of carboxylic acid derivatives, though this requires activation with N-hydroxyphthalimide esters and bis(catecholato)diboron under visible light .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

- 1H/13C NMR : Key signals include the pinacol methyl groups (δ ~1.2-1.3 ppm) and aromatic protons influenced by bromomethyl and chloro substituents (δ 4.5-7.5 ppm). For example, bromomethyl protons appear as a singlet near δ 4.7 ppm .

- 11B NMR : A sharp peak around δ 30-35 ppm confirms the boronic ester moiety .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (e.g., ~296.99 g/mol for C13H18BBrClO2) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, particularly regarding steric and electronic effects?

- The bromomethyl group introduces steric hindrance, slowing transmetallation in Suzuki-Miyaura reactions, while the electron-withdrawing chloro substituent enhances electrophilicity at the boron center. Studies suggest that borinic ester intermediates (formed via nBuLi treatment) improve selectivity in allylboration by reducing steric clashes . Radical pathways, as observed in photoinduced borylation, involve boryl radicals initiating chain propagation .

Q. How can contradictions in reported reaction outcomes (e.g., yield, stereoselectivity) be resolved when using this compound in diverse catalytic systems?

- Catalyst Choice : Pd(PPh3)4 may favor Suzuki coupling, while Pd(dba)2 with bulky ligands (e.g., SPhos) mitigates steric effects .

- Additives : TFAA (trifluoroacetic anhydride) enhances E-selectivity in allylboration by stabilizing borinic esters .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronic esters, whereas THF favors radical-mediated pathways .

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Low E/Z selectivity | Use nBuLi + TFAA to form borinic esters | |

| Variable photo-borylation yields | Optimize light intensity and substrate activation |

Q. What strategies enable stereocontrol in allylboration reactions using this compound?

- Pre-forming borinic esters via nBuLi treatment reverses inherent Z-selectivity to achieve >90% E-selectivity. For β-methallyl derivatives, this method shifts selectivity from Z-dominant (70:30) to E-dominant (95:5) .

Q. How is this compound applied in the synthesis of complex natural products or functional materials?

- Total Synthesis : Used in lithiation-borylation cascades to construct quaternary carbon centers, as demonstrated in the synthesis of (−)-filiformin .

- Functional Materials : Serves as a precursor for fluorescent probes (e.g., H2O2 sensors) via Suzuki coupling with fluorophores .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.